2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-ol

Catalog No.
S13800684
CAS No.
M.F
C11H18N2O
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-...

Product Name

2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-ol

IUPAC Name

2-methyl-1-(1-pyridin-4-ylethylamino)propan-2-ol

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C11H18N2O/c1-9(13-8-11(2,3)14)10-4-6-12-7-5-10/h4-7,9,13-14H,8H2,1-3H3

InChI Key

XHFMVYMSHVMJLY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NCC(C)(C)O

2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-ol is a chemical compound characterized by its complex structure, which includes a pyridine ring and an amino alcohol moiety. The molecular formula for this compound is C12H18N2OC_{12}H_{18}N_{2}O, and it has a molecular weight of approximately 206.28 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

  • Oxidation: The compound can be oxidized to yield the corresponding ketone, 2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-one, using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Under reducing conditions, it can be converted into the corresponding amine or alcohol, depending on the reducing agent used (e.g., sodium borohydride or lithium aluminum hydride).
  • Substitution: The hydroxyl group can be substituted with different functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to derivatives such as 2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-chloride.

The biological activity of 2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-ol is of significant interest in pharmacology. It has been investigated for its potential as a ligand in enzyme modulation and as a therapeutic agent due to its ability to interact with biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties, although further research is needed to fully elucidate its mechanisms of action.

The synthesis of 2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-ol typically involves the reaction of 4-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a reducing agent like sodium borohydride. This reaction is generally performed in an organic solvent such as ethanol under reflux conditions. The product can be purified through techniques such as distillation or recrystallization. For industrial applications, continuous flow reactors may be utilized to optimize yield and minimize by-products.

This compound has several applications across different fields:

  • Medicinal Chemistry: It serves as a potential therapeutic agent due to its biological activity.
  • Organic Synthesis: It acts as an important building block in the synthesis of more complex organic molecules.
  • Catalysis: The compound may be used in studies related to enzyme mechanisms and catalysis development.

Research into the interaction of 2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-ol with various biological targets indicates that it can modulate enzyme activity. Its mechanism of action involves binding to specific receptors or enzymes, potentially altering their conformation and function. This property makes it a candidate for further investigation in drug design and development.

Several compounds share structural similarities with 2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-ol:

Compound NameMolecular FormulaUnique Features
2-Methyl-1-(pyridin-3-yl)propan-2-olC11H15NC_{11}H_{15}NSubstituted pyridine at position 3
2-Methyl-1-(pyridin-2-yl)propan-2-olC11H15NC_{11}H_{15}NSubstituted pyridine at position 2
2-Methyl-1-(piperidin-4-yl)propan-2-olC12H19NC_{12}H_{19}NContains a piperidine ring instead of pyridine

Uniqueness

The uniqueness of 2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-ol lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and interaction potential compared to similar compounds, making it valuable for diverse research and industrial applications. Its ability to undergo various chemical transformations while maintaining biological relevance sets it apart from other related compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

194.141913202 g/mol

Monoisotopic Mass

194.141913202 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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